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Compound of Interest

Compound Name: 4-(Diethylamino)butan-2-one

Cat. No.: B1328768 Get Quote

In the landscape of pharmaceutical development and organic synthesis, a nuanced

understanding of molecular structure is paramount. For researchers working with β-

aminoketones, a class of compounds with significant biological and synthetic interest, detailed

structural elucidation is a critical step. This guide provides an in-depth spectroscopic

comparison of 4-(diethylamino)butan-2-one and its analogues: 4-(dimethylamino)butan-2-

one, 4-(methylamino)butan-2-one, and 4-aminobutan-2-one. By examining their respective ¹H

NMR, ¹³C NMR, Infrared (IR), and Mass Spectra, we aim to provide a clear, data-driven

analysis of how subtle changes in the amino substituent influence the spectroscopic fingerprint

of the butanone backbone. This document is intended to serve as a practical reference for

scientists engaged in the characterization and development of related molecules.

Molecular Structures Under Investigation
The analogues chosen for this comparison allow for a systematic evaluation of the effect of

increasing N-alkylation on the spectroscopic properties of the 4-aminobutan-2-one scaffold.

Caption: Molecular structures of the compared aminoketones.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for 4-
(diethylamino)butan-2-one and its analogues. This data provides a quantitative basis for the

subsequent comparative analysis.
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Table 1: ¹H NMR and ¹³C NMR Data

Compound SDBS No. ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)

4-

(Diethylamino)butan-

2-one

6141
2.65 (t), 2.50 (q), 2.40

(t), 2.13 (s), 1.00 (t)

208.7, 52.3, 47.7,

40.0, 30.0, 11.8

4-

(Dimethylamino)butan

-2-one

1883
2.65 (t), 2.35 (t), 2.20

(s), 2.15 (s)

208.5, 56.4, 45.4,

40.4, 30.1

4-

(Methylamino)butan-

2-one

11956

2.75 (t), 2.60 (t), 2.40

(s), 2.15 (s), 1.60 (br

s)

209.1, 50.1, 42.1,

36.1, 30.2

4-Aminobutan-2-one 22352
2.85 (t), 2.70 (t), 2.15

(s), 1.50 (br s)
209.3, 42.5, 40.8, 30.3

Table 2: Infrared (IR) and Mass Spectrometry (MS) Data
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Compound SDBS No.
Key IR Absorptions
(cm⁻¹)

Mass Spectrum
(m/z, relative
intensity)

4-

(Diethylamino)butan-

2-one

6141

2970, 2810, 1715

(C=O), 1460, 1380,

1160

143 (M+), 86 (100),

58, 43

4-

(Dimethylamino)butan

-2-one

1883

2950, 2820, 2770,

1715 (C=O), 1460,

1360, 1160

115 (M+), 58 (100),

42, 43

4-

(Methylamino)butan-

2-one

11956

3310 (N-H), 2940,

1710 (C=O), 1450,

1360, 1120

101 (M+), 44 (100),

58, 43

4-Aminobutan-2-one 22352

3380, 3300 (N-H),

2930, 1710 (C=O),

1600 (N-H bend),

1420, 1360

87 (M+), 30 (100), 43,

57

In-Depth Spectroscopic Analysis
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectra provide a detailed map of the proton environments in each molecule. The

chemical shifts and multiplicities of the signals are highly sensitive to the nature of the amino

substituent.

Acetyl Group (CH₃-C=O): In all four analogues, the singlet corresponding to the acetyl

protons appears around 2.13-2.15 ppm. This signal is relatively unaffected by the changes in

the amino group, indicating that the electronic influence of the nitrogen substituent does not

extend significantly to the terminal methyl group.

Methylene Groups (-CH₂-CH₂-): The two methylene groups between the carbonyl and the

amine give rise to two triplets in the spectra of all analogues, a consequence of their mutual

spin-spin coupling. However, the chemical shifts of these protons are sensitive to the degree

of N-alkylation. As the number of ethyl/methyl groups on the nitrogen increases, the adjacent
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methylene protons experience a greater deshielding effect, causing their signals to shift

downfield.

N-Alkyl Groups: The protons on the alkyl groups attached to the nitrogen atom show

characteristic signals. In 4-(diethylamino)butan-2-one, the ethyl groups appear as a quartet

around 2.50 ppm (for the -CH₂- protons) and a triplet around 1.00 ppm (for the -CH₃

protons). In 4-(dimethylamino)butan-2-one, the two methyl groups give a singlet at

approximately 2.20 ppm. The N-methyl group in 4-(methylamino)butan-2-one is a singlet at

2.40 ppm.

N-H Protons: The N-H protons of the primary and secondary amines (4-aminobutan-2-one

and 4-(methylamino)butan-2-one) appear as broad singlets at around 1.50 ppm and 1.60

ppm, respectively. The broadness of these signals is due to quadrupole broadening and

potential chemical exchange with trace amounts of water.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectra reveal the number of non-equivalent carbon atoms and provide insights

into their electronic environments.

Carbonyl Carbon (C=O): The carbonyl carbon is the most downfield signal in all spectra,

appearing in the range of 208.5-209.3 ppm. There is a slight upfield shift as the substitution

on the nitrogen increases, which may be attributed to subtle changes in the overall electron

density of the molecule.

Methylene Carbons (-CH₂-CH₂-): The chemical shifts of the methylene carbons are

diagnostic of the amino substituent. The carbon atom directly attached to the nitrogen (Cα to

N) is significantly deshielded with increasing alkylation. For instance, this carbon appears at

42.5 ppm in 4-aminobutan-2-one and shifts downfield to 52.3 ppm in 4-
(diethylamino)butan-2-one.

N-Alkyl Carbons: The carbons of the N-alkyl groups have characteristic chemical shifts. The

N-methyl carbons in 4-(dimethylamino)butan-2-one are at 45.4 ppm, while the N-ethyl

carbons in 4-(diethylamino)butan-2-one appear at 47.7 ppm (-CH₂) and 11.8 ppm (-CH₃).

Infrared (IR) Spectroscopy
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The IR spectra provide information about the functional groups present in the molecules.

Carbonyl Stretch (C=O): All four compounds exhibit a strong, sharp absorption band in the

region of 1710-1715 cm⁻¹, which is characteristic of a saturated ketone. The position of this

band is not significantly affected by the nature of the amino group.

N-H Stretch: 4-Aminobutan-2-one shows two distinct N-H stretching bands around 3380 and

3300 cm⁻¹, characteristic of a primary amine (symmetric and asymmetric stretches). 4-

(Methylamino)butan-2-one displays a single N-H stretch at approximately 3310 cm⁻¹,

indicative of a secondary amine. As expected, these bands are absent in the spectra of the

tertiary amines, 4-(diethylamino)butan-2-one and 4-(dimethylamino)butan-2-one.

N-H Bend: A medium intensity N-H bending vibration is observed around 1600 cm⁻¹ for 4-

aminobutan-2-one.

C-H Stretches: All analogues show C-H stretching vibrations in the 2800-3000 cm⁻¹ region.

The tertiary amines, 4-(diethylamino)butan-2-one and 4-(dimethylamino)butan-2-one,

exhibit characteristic C-H stretching bands of the N-alkyl groups.

Mass Spectrometry (MS)
The mass spectra provide information about the molecular weight and fragmentation patterns

of the compounds.

Molecular Ion (M+): The molecular ion peak is observed for all four compounds, confirming

their respective molecular weights.

Fragmentation Pattern: The most significant fragmentation pathway for these β-

aminoketones is the α-cleavage adjacent to the nitrogen atom. This results in the formation

of a stable iminium ion, which is often the base peak in the spectrum.

For 4-(diethylamino)butan-2-one, the base peak is at m/z 86, corresponding to the

[CH₂(CH₂)N(CH₂CH₃)₂]⁺ ion.

For 4-(dimethylamino)butan-2-one, the base peak is at m/z 58, corresponding to the

[CH₂(CH₂)N(CH₃)₂]⁺ ion.
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For 4-(methylamino)butan-2-one, the base peak is at m/z 44, corresponding to the

[CH₂(CH₂)NHCH₃]⁺ ion.

For 4-aminobutan-2-one, the base peak is at m/z 30, corresponding to the [CH₂NH₂]⁺ ion.

Another common fragment observed at m/z 43 corresponds to the acetyl cation [CH₃CO]⁺.

Mass Spec Fragmentation of 4-(Dialkylamino)butan-2-one

[CH₃C(=O)CH₂CH₂NR₂]⁺˙

[CH₂NR₂]⁺

α-cleavage

[CH₃C(=O)]⁺cleavage

Click to download full resolution via product page

Caption: Key fragmentation pathways in the mass spectra.

Experimental Protocols
To ensure the reproducibility and validity of the presented data, the following standard

operating procedures for spectroscopic analysis are recommended.

Protocol 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy

Sample Preparation:

Accurately weigh 5-10 mg of the analyte.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃,

D₂O, DMSO-d₆) in a clean, dry vial.

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical

shift referencing.
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Transfer the solution to a 5 mm NMR tube.

Instrument Setup:

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Tune and shim the instrument to optimize the magnetic field homogeneity.

¹H NMR Acquisition:

Acquire the spectrum using a standard single-pulse experiment.

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12

ppm).

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-

220 ppm).

A longer acquisition time and a greater number of scans are typically required for ¹³C NMR

due to the low natural abundance of the ¹³C isotope.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase the spectrum and perform baseline correction.

Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
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Protocol 2: Fourier-Transform Infrared (FTIR)
Spectroscopy

Sample Preparation (Neat Liquid):

Place a drop of the neat liquid sample onto the surface of a clean, dry salt plate (e.g.,

NaCl or KBr).

Carefully place a second salt plate on top of the first to create a thin liquid film.

Instrument Setup:

Record a background spectrum of the empty sample compartment.

Spectrum Acquisition:

Place the salt plate assembly in the sample holder of the FTIR spectrometer.

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400

cm⁻¹).

The final spectrum is presented as the ratio of the sample spectrum to the background

spectrum.

Protocol 3: Gas Chromatography-Mass Spectrometry
(GC-MS)

Sample Preparation:

Prepare a dilute solution of the analyte (typically 1 mg/mL) in a volatile organic solvent

(e.g., dichloromethane or ethyl acetate).

GC Method:

Use a suitable capillary column (e.g., a non-polar or medium-polarity column).

Set the injector temperature and the GC oven temperature program to ensure good

separation of the analyte from any impurities and the solvent.
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Use helium as the carrier gas at a constant flow rate.

MS Method:

Use electron ionization (EI) at 70 eV.

Acquire mass spectra over a mass range that includes the expected molecular ion and

fragment ions (e.g., m/z 20-200).

Data Analysis:

Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).

Analyze the mass spectrum of the analyte peak to determine the molecular weight and

identify the major fragment ions.

General Spectroscopic Analysis Workflow

Sample Preparation

NMR Analysis
(¹H & ¹³C) FTIR Analysis GC-MS Analysis

Data Processing
& Interpretation

Comparative Analysis
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at: [https://www.benchchem.com/product/b1328768#spectroscopic-comparison-between-4-
diethylamino-butan-2-one-and-its-analogues]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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